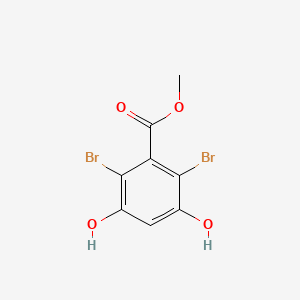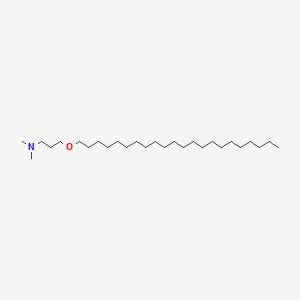
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoyl group attached to a cyclopentyl ring, which is further connected to a benzodioxole moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoylcyclopentyl Intermediate: The initial step involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base such as pyridine to form the benzoylcyclopentyl intermediate.
Introduction of the Benzodioxole Moiety: The benzoylcyclopentyl intermediate is then reacted with 4-methyl-2H-1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thio derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzoyl and benzodioxole moieties play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide
- N-(1-Benzoylcyclopentyl)-4-chlorobenzamide
- N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide
Uniqueness
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide stands out due to the presence of the benzodioxole moiety, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
644979-34-0 |
|---|---|
Molekularformel |
C21H21NO4 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-(1-benzoylcyclopentyl)-4-methyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H21NO4/c1-14-16(9-10-17-18(14)26-13-25-17)20(24)22-21(11-5-6-12-21)19(23)15-7-3-2-4-8-15/h2-4,7-10H,5-6,11-13H2,1H3,(H,22,24) |
InChI-Schlüssel |
GEMLNXDRJIMVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OCO2)C(=O)NC3(CCCC3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
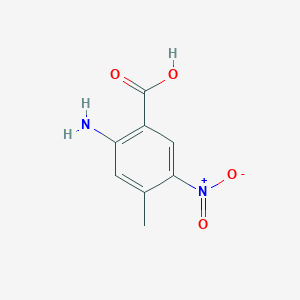
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
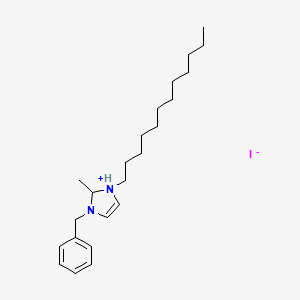
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)

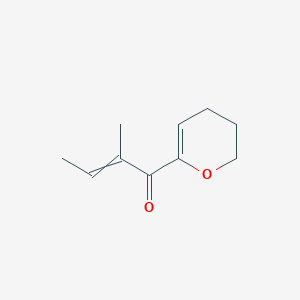
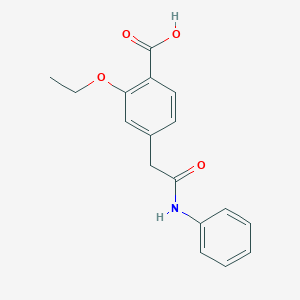
![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)

